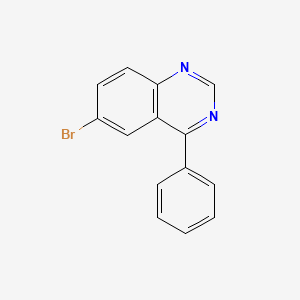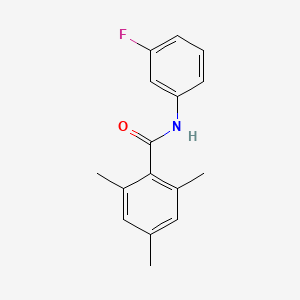
6-bromo-4-phenylquinazoline
Übersicht
Beschreibung
6-Bromo-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and a phenyl group at the 4th position in the quinazoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenylquinazoline typically involves the use of anthranilic acid as a starting material. The process includes several steps such as acylation, bromination, hydrolysis, ring formation, and thioether substitution . One common method involves the formation of 2-chloro-4-phenylquinazoline, followed by bromination to introduce the bromine atom at the 6th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using phase-transfer catalysis and other efficient catalytic methods to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to bind to the epidermal growth factor receptor (EGFR) and inhibit its activity, leading to the suppression of cancer cell proliferation . Molecular docking studies have revealed that the compound forms hydrogen bonds and other interactions with key residues in the active site of EGFR .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: A well-known EGFR inhibitor used in cancer therapy.
Gefitinib: Another EGFR inhibitor with similar applications in cancer treatment.
Quinazolinone Derivatives: Compounds with similar structures but different substituents, showing a range of biological activities.
Uniqueness
6-Bromo-4-phenylquinazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit EGFR and its potential as an adenosine A2A receptor antagonist make it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
6-bromo-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTLVXDZGQZANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5358747.png)
![2-[2-(4-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5358752.png)

![[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-[2-(ethylamino)pyrimidin-5-yl]methanone](/img/structure/B5358761.png)
![N-[(3R*,4R*)-4-piperidin-1-yltetrahydrofuran-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5358767.png)
![N-[(1,3-dimethylpyrrolidin-3-yl)methyl]-N,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B5358768.png)
![{1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5358775.png)
![N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5358783.png)
![4-AMINO-N-{4-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE](/img/structure/B5358791.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5358809.png)

![2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B5358831.png)
![[2-(4-chlorophenyl)morpholin-4-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone](/img/structure/B5358834.png)
![(1R*,2R*,6S*,7S*)-4-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5358839.png)
